3,6-Dimethyl-1-benzofuran-2-carboxylic acid
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Overview
Description
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit significant anticancer activities , suggesting that they may target cancer cells.
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Benzofuran derivatives have been associated with antimicrobial activity, suggesting that they may interfere with bacterial growth and replication pathways .
Result of Action
, benzofuran derivatives have been associated with significant cell growth inhibitory effects in various types of cancer cells. This suggests that these compounds may induce cell cycle arrest or apoptosis, leading to decreased cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and process optimization would apply to scale up the laboratory methods to industrial production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
3,6-Dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-oxo-2-benzofuran-5-carboxylic acid
- 2,3-Dimethylbenzofuran
- 5,6-Dimethylbenzofuran
Uniqueness
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,6-dimethyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBLVHFNRPEBDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400057 |
Source
|
Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16820-37-4 |
Source
|
Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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